![molecular formula C26H21ClFNO3S B2968957 methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate CAS No. 932352-19-7](/img/structure/B2968957.png)
methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The quinoline core can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinoline core.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides, organometallics, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline core.
Scientific Research Applications
Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline core structures but different substituents.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.
Thioquinolines: Quinoline derivatives with sulfur-containing substituents.
Uniqueness
Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-2-[(3-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFNO3S/c1-16-6-5-7-17(12-16)15-33-25-23(26(30)31-2)24(20-8-3-4-9-22(20)29-25)32-14-18-10-11-19(28)13-21(18)27/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVGUIUNRMDOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
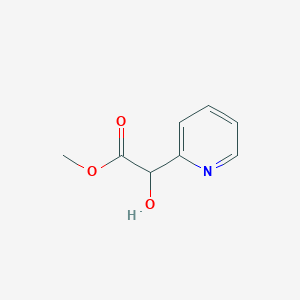
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2968876.png)
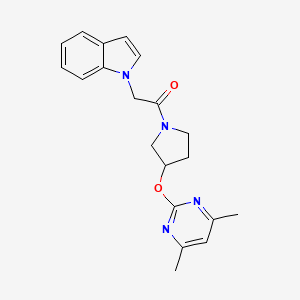


![3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2968884.png)
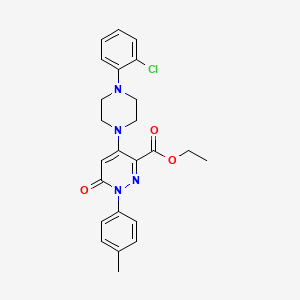
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2968887.png)
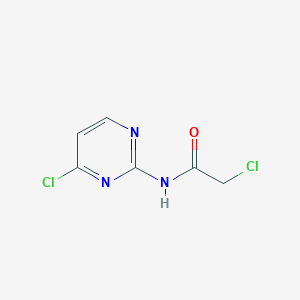

![N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2968892.png)
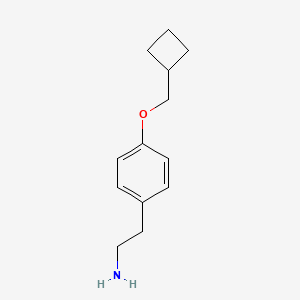
![2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2968895.png)
![1-(2-methoxy-5-methylbenzenesulfonyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2968896.png)
